

1,2-Diphenylbenzimidazole molecular structure and crystal packing

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Compound of Interest

Compound Name: 1,2-Diphenylbenzimidazole

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An In-depth Technical Guide on **1,2-Diphenylbenzimidazole**: Molecular Structure and Crystal Packing

Abstract

1,2-Diphenylbenzimidazole is a prominent heterocyclic compound, the unique structural framework of which is the basis for its wide-ranging applications in medicinal chemistry and materials science. This guide provides a detailed analysis of its molecular geometry and the complexities of its crystal packing. We will investigate the intramolecular features, such as bond lengths, bond angles, and conformational planarity. Furthermore, we will explore the intermolecular forces, including C-H…N and C-H…π interactions, that direct the supramolecular assembly in the solid state. This in-depth overview is designed for researchers, scientists, and professionals in drug development who are seeking a more profound understanding of this significant molecule.

Introduction to 1,2-Diphenylbenzimidazole

1,2-Diphenylbenzimidazole is a member of the benzimidazole class of heterocyclic compounds, which are defined by the fusion of a benzene ring and an imidazole ring. The presence of phenyl substituents at the 1 and 2 positions of the benzimidazole core has a significant impact on its electronic properties, steric hindrance, and, as a result, its biological activity and photophysical characteristics. This structural motif is a frequent scaffold in a range of pharmacologically active molecules that demonstrate antimicrobial, antiviral, and anticancer properties. A precise understanding of the three-dimensional arrangement of the atoms within

the molecule and how these molecules pack together in a crystal is essential for rational drug design and the development of novel materials.

Molecular Structure of 1,2-Diphenylbenzimidazole

The molecular structure of **1,2-diphenylbenzimidazole** has been determined through single-crystal X-ray diffraction studies. These studies offer precise measurements of the bond lengths, bond angles, and the overall conformation of the molecule.

Intramolecular Features: Bond Lengths and Angles

The benzimidazole core itself is nearly planar. The bond lengths within this fused ring system are consistent with the presence of aromatic character. The C-N bonds in the imidazole ring typically range from 1.33 to 1.39 Å, and the C=N double bond is approximately 1.30 Å. The C-C bond lengths in the benzene ring are characteristic of aromatic systems, with an average of around 1.39 Å.

The phenyl rings at positions 1 and 2 are not coplanar with the benzimidazole core. The dihedral angle between the benzimidazole ring system and the phenyl ring at the 1-position is considerable, often around 50-60 degrees. Similarly, the phenyl ring at the 2-position is also twisted with respect to the benzimidazole plane, with a dihedral angle that can range from 30 to 50 degrees. This non-planar conformation is a consequence of steric hindrance between the phenyl groups and the benzimidazole core.

Table 1: Selected Bond Lengths and Angles of **1,2-Diphenylbenzimidazole**

Bond/Angle	Value (Å or °)
C(imidazole)-N	1.33 - 1.39
C=N(imidazole)	~1.30
C-C(benzene)	~1.39
Dihedral Angle (Benzimidazole - Phenyl at C2)	~30-50°
Dihedral Angle (Benzimidazole - Phenyl at N1)	~50-60°

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, referred to as crystal packing, is determined by a range of non-covalent interactions. In the case of **1,2-diphenylbenzimidazole**, the crystal structure is stabilized by a network of weak intermolecular forces, including C-H…N and C-H…π interactions.

C-H…N Hydrogen Bonds

Weak C-H…N hydrogen bonds are noted where a hydrogen atom attached to a carbon atom of a phenyl ring interacts with the nitrogen atom of the imidazole ring of an adjacent molecule. These interactions, although weaker than conventional O-H…O or N-H…O hydrogen bonds, are crucial to the overall packing of the molecules.

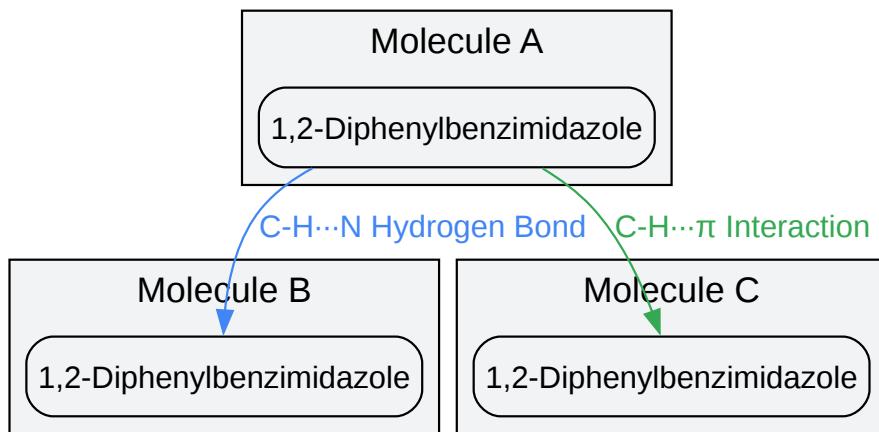
C-H…π Interactions

C-H…π interactions represent another significant type of weak intermolecular force present in the crystal structure. These occur when a C-H bond from one molecule is directed towards the center of a phenyl ring of a neighboring molecule. These interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

Visualization of Crystal Packing

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of **1,2-diphenylbenzimidazole**.

Intermolecular Interactions in 1,2-Diphenylbenzimidazole Crystal Packing

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Caption: Key intermolecular interactions in the crystal packing of **1,2-diphenylbenzimidazole**.

Experimental Protocol: Synthesis and Crystallization

A detailed, step-by-step methodology for the synthesis and crystallization of **1,2-diphenylbenzimidazole** is provided below.

Synthesis of 1,2-Diphenylbenzimidazole

- Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.
- Addition of Reagent: To this solution, add benzaldehyde (1 equivalent) dropwise while stirring.
- Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

- Purification: The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford pure **1,2-diphenylbenzimidazole**.

Crystallization for X-ray Diffraction

- Solvent Selection: Dissolve the purified **1,2-diphenylbenzimidazole** in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature.
- Slow Evaporation: Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent will facilitate the growth of single crystals suitable for X-ray diffraction analysis.
- Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head for data collection.

Conclusion

The molecular structure and crystal packing of **1,2-diphenylbenzimidazole** are characterized by a non-planar conformation and a network of weak intermolecular C-H···N and C-H···π interactions. These structural features are fundamental to its chemical and physical properties and play a vital role in its biological activity. A comprehensive understanding of these aspects is essential for the rational design of new derivatives with enhanced therapeutic potential or tailored material properties. This guide has provided a thorough overview of the key structural characteristics of **1,2-diphenylbenzimidazole**, offering valuable insights for researchers in the fields of medicinal chemistry and materials science.

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